molecular formula C11H16FNO B8201195 (5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine

(5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine

Cat. No.: B8201195
M. Wt: 197.25 g/mol
InChI Key: FGCVFXHIVZXMJV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine is an organic compound that belongs to the class of substituted phenylmethanamines This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-isopropoxy-3-methylphenol, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Fluorination: The amine group is then converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amination: Finally, the fluorinated compound is subjected to amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom or other substituents on the phenyl ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxy-3-methylphenyl)methanamine
  • (5-Fluoro-2-ethoxy-3-methylphenyl)methanamine
  • (5-Fluoro-2-propoxy-3-methylphenyl)methanamine

Uniqueness

(5-Fluoro-2-isopropoxy-3-methylphenyl)methanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

(5-fluoro-3-methyl-2-propan-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-7(2)14-11-8(3)4-10(12)5-9(11)6-13/h4-5,7H,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCVFXHIVZXMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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